Ethisolide
Overview
Description
Ethisolide is a chemical compound with the formula C9H10O4 and a molecular weight of 182.17 . It has been isolated from cultures of Penicillium capsulatum .
Synthesis Analysis
Ethisolide has been synthesized from the naturally occurring optically active cyclitol, L-quebrachitol . The synthesis involved the stereoselective conversions of L-quebrachitol into known synthetic intermediates for the preparation of structurally interesting bislactones . The bislactones were synthesized from a common intermediate, which was prepared by periodate oxidation of the bicyclic cyclitol derivative .
Molecular Structure Analysis
The structure of Ethisolide has been determined by means of infrared, mass spectrometry, 1H- and 13C nuclear magnetic resonance .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethisolide include periodate oxidation and other transformations . More detailed information about the specific reactions and conditions used in the synthesis of Ethisolide can be found in the referenced papers .
Scientific Research Applications
Discovery and Chemical Nature
Ethisolide was first identified as a minor metabolite of the fungus Aspergillus avenaceus and Penicillium sp. The compound, initially discovered in 1971, was described as a part of a group of mold metabolites related to avenaciolide (Aldridge & Turner, 1971).
Synthetic Approaches
Several studies have focused on the synthesis of ethisolide. For instance, Sharma and Harinada Chary (2014) achieved formal synthesis using furanoid glycal-vinyl radical intermediates, contributing to the understanding of ethisolide's structural formation (Sharma & Harinada Chary, 2014). Similarly, Al‐Tel et al. (2009) developed regio- and chemoselective syntheses of enantiopure bis-furanoids as chirons for bioactive natural products including ethisolide (Al‐Tel et al., 2009).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, Kumar et al. (2017) isolated compounds from an endophytic fungus Cryptosporiopsis sp., where 4-epi-ethisolide exhibited moderate cytotoxic activity against cancer cell lines, suggesting a potential role in cancer therapy (Kumar et al., 2017).
Synthesis and Molecular Structure Studies
The molecular structure and synthesis of ethisolide have been a focus of several studies. Burke et al. (1992) described the synthesis of ethisolide in both racemic and optically active forms, providing insights into the stereochemical details of its structure (Burke et al., 1992).
properties
IUPAC Name |
(3aR,4S,6aR)-4-ethyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-3-5-6-4(2)8(10)13-7(6)9(11)12-5/h5-7H,2-3H2,1H3/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWKEJMURBWWQX-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2C(C(=O)O1)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187324 | |
Record name | Ethisolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethisolide | |
CAS RN |
33644-10-9 | |
Record name | Ethisolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethisolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.